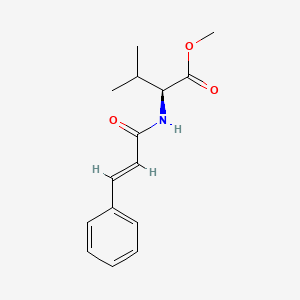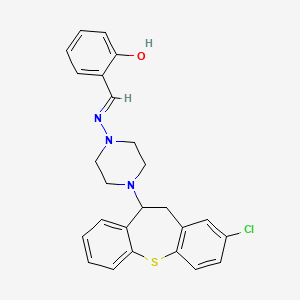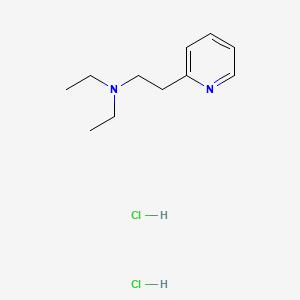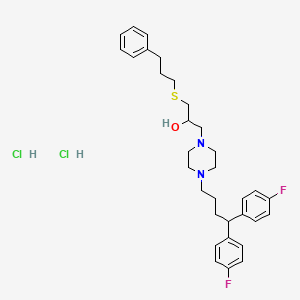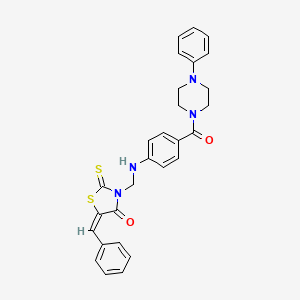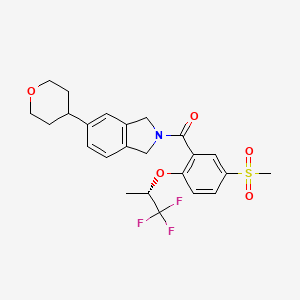
Vitispirane A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vitispirane A is a naturally occurring compound found in grapes and wine. It belongs to the class of compounds known as norisoprenoids, which are derived from the degradation of carotenoids. This compound is known for its distinctive aroma, contributing floral, fruity, and woody notes to wine. Its chemical formula is C13H20O, and it has a molecular weight of 192.2973 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vitispirane A can be synthesized through various chemical reactions involving the cyclization of specific precursors. One common method involves the use of ion-exchange resins to adsorb organic acids, followed by cyclization reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from grape juice or wine. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) are used to isolate and purify this compound from other volatile compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Vitispirane A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted this compound compounds .
Applications De Recherche Scientifique
Vitispirane A has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of norisoprenoids and their role in aroma profiles.
Biology: Research on this compound helps in understanding the biosynthesis and metabolism of norisoprenoids in plants.
Medicine: this compound is studied for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: It is used in the flavor and fragrance industry to enhance the aroma profiles of various products
Mécanisme D'action
The mechanism of action of Vitispirane A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of carotenoid cleavage dioxygenases (CCDs), which are enzymes involved in the biosynthesis of norisoprenoids. By influencing these enzymes, this compound can affect the production of other aroma compounds in grapes and wine .
Comparaison Avec Des Composés Similaires
Vitispirane A is unique among norisoprenoids due to its specific aroma profile and chemical structure. Similar compounds include:
β-Ionone: Known for its violet-like aroma.
β-Damascenone: Contributes floral and fruity notes.
Actinidiol: Has a distinctive aroma profile.
1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN): Known for its kerosene-like aroma.
2,2,6-Trimethylcyclohexanone (TCH): Contributes to the overall aroma profile of wine
This compound stands out due to its unique combination of floral, fruity, and woody notes, making it a valuable compound in the study of wine aroma and flavor.
Propriétés
Numéro CAS |
99944-79-3 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
(2R,5R)-2,6,6-trimethyl-10-methylidene-1-oxaspiro[4.5]dec-8-ene |
InChI |
InChI=1S/C13H20O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h5-6,11H,1,7-9H2,2-4H3/t11-,13+/m1/s1 |
Clé InChI |
DUPDJVDPPBFBPL-YPMHNXCESA-N |
SMILES isomérique |
C[C@@H]1CC[C@]2(O1)C(=C)C=CCC2(C)C |
SMILES canonique |
CC1CCC2(O1)C(=C)C=CCC2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




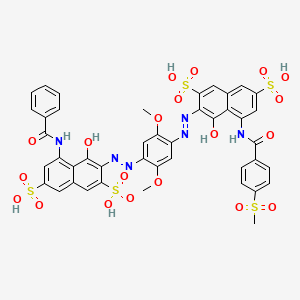
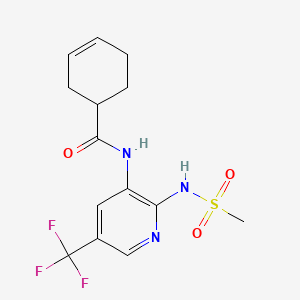
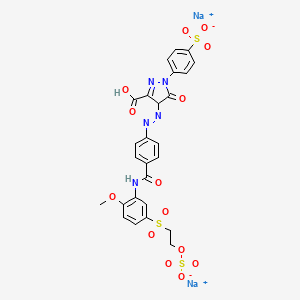
![2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol;hydrochloride](/img/structure/B12747716.png)
